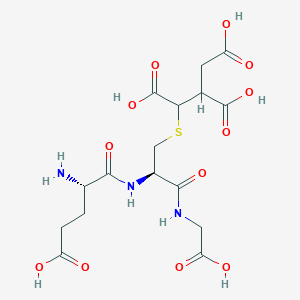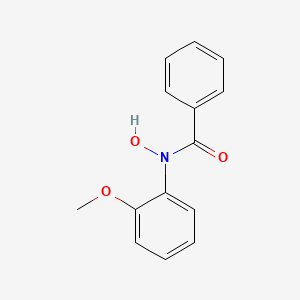
3-Imino-2-methyl-1,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Imino-2-methyl-1,3-diphenylpropan-1-one: is an organic compound with the molecular formula C16H15NO It is characterized by the presence of an imino group (–NH) attached to a carbonyl group (C=O) and two phenyl groups (C6H5) attached to a central carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-imino-2-methyl-1,3-diphenylpropan-1-one can be achieved through several methods. One common approach involves the reaction of 1,3-diphenylpropan-1-one with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as column chromatography, can help isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-Imino-2-methyl-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-Imino-2-methyl-1,3-diphenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-imino-2-methyl-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups may interact with hydrophobic regions of proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylpropan-1-one: A structurally similar compound with different functional groups.
3-Imino-1,3-diphenylpropan-1-one: Another imino derivative with a different substitution pattern.
Uniqueness
3-Imino-2-methyl-1,3-diphenylpropan-1-one is unique due to the presence of both an imino group and a methyl group on the central carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
65299-68-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-imino-2-methyl-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C16H15NO/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,17H,1H3 |
InChI Key |
SUMUZCXOQKIMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=N)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)

![5,7-Dioxaspiro[2.5]octane-4,8-dione, 1-ethenyl-6,6-dimethyl-](/img/structure/B14474413.png)
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![1-Isocyanato-1-[(1-isocyanatoethoxy)methoxy]ethane](/img/structure/B14474463.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)


